3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride
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Overview
Description
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride is a highly potent and selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It has shown significant potential in scientific research, particularly in the fields of neuroscience and pharmacology. The compound is known for its ability to inhibit cocaine-taking and cocaine-seeking behavior in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride is synthesized through a series of chemical reactions involving the introduction of functional groups to a benzonitrile core. The key steps include:
Formation of the Ethynyl Group: The ethynyl group is introduced to the benzonitrile core through a palladium-catalyzed coupling reaction.
Introduction of the Pyridinyl Group: The pyridinyl group is added via a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final product is converted to its hydrochloride salt form through a reaction with hydrochloric acid
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or modify functional groups on the compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of mGluR5 in various neurological disorders, including addiction and anxiety.
Pharmacology: The compound is used to develop new therapeutic agents targeting mGluR5.
Behavioral Studies: It is employed in animal models to investigate the effects of mGluR5 modulation on behavior.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting mGluR5
Mechanism of Action
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride exerts its effects by binding to the mGluR5 receptor and acting as a negative allosteric modulator. This means that it binds to a site on the receptor distinct from the active site, causing a conformational change that reduces the receptor’s activity. The compound’s high affinity for mGluR5 (Ki = 0.67 nM) makes it a potent modulator of this receptor .
Comparison with Similar Compounds
Similar Compounds
MPEP: Another mGluR5 antagonist with similar properties but shorter half-life and off-target effects.
MTEP: Similar to MPEP, it is an mGluR5 antagonist with limited translational potential due to off-target effects.
Fenobam: An mGluR5 antagonist with anxiolytic properties but different chemical structure .
Uniqueness of 3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride
This compound stands out due to its high potency, selectivity, and ability to inhibit cocaine-taking and cocaine-seeking behavior in animal models. Its unique chemical structure and high affinity for mGluR5 make it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2.ClH/c1-11-3-2-4-15(18-11)6-5-12-7-13(10-17)9-14(16)8-12;/h2-4,7-9H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHOKQFFLQKKNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC(=C2)F)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779796-36-9 |
Source
|
Record name | MFZ10-7 hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3EFD8HR3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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